6-Chloro-7-methyl-2-(pyridin-2-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure features a chloro and methyl substitution on the indoline ring, along with a pyridin-2-yl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindoline and 2-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-chloroindoline with 2-bromopyridine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Chloro-7-methyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide: This compound shares a similar indole and pyridine structure but with different substituents.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another related compound with a pyridine and pyrimidine skeleton.
Uniqueness
6-Chloro-7-methyl-2-(pyridin-2-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and pyridin-2-yl groups makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C14H13ClN2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
6-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-11(15)6-5-10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3 |
InChI Key |
JEAJHORQBGLPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.